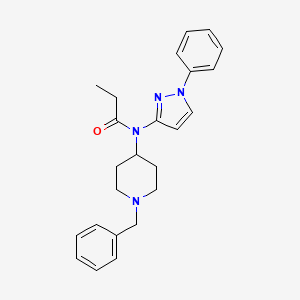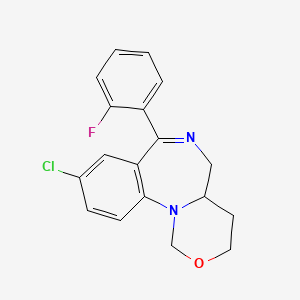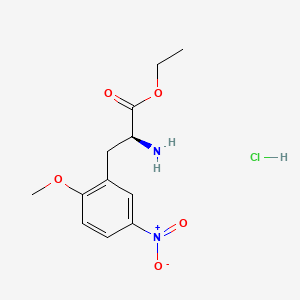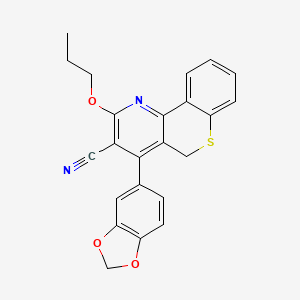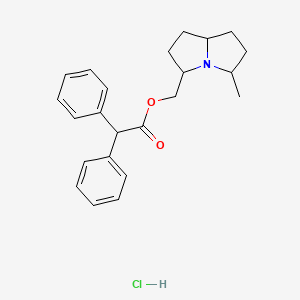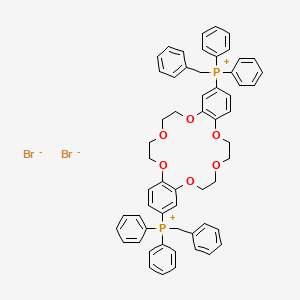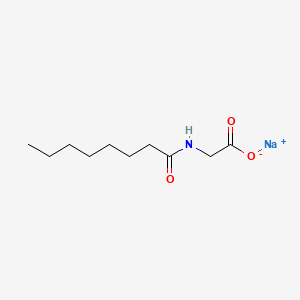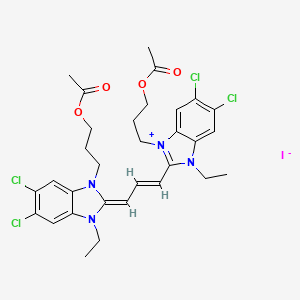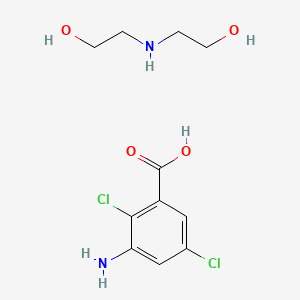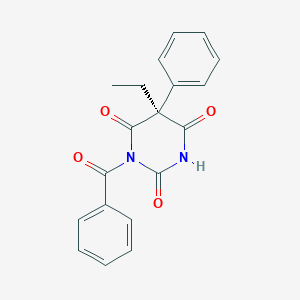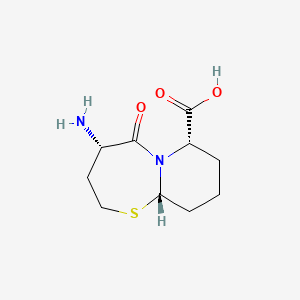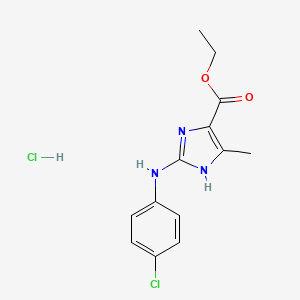
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides to form the ester intermediates.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as an HIV-1 integrase inhibitor, it binds to the LEDGF/p75-binding pocket, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.
Comparación Con Compuestos Similares
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride can be compared with other similar compounds such as:
1H-Imidazole-4-carboxylic acid: A simpler imidazole derivative used in the synthesis of coordination polymers.
2-Hydroxy-1H-imidazole-4-carboxylic acid: Known for its use in heterocyclic building blocks.
1- (4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride: Another imidazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and its potential as an HIV-1 integrase inhibitor, which distinguishes it from other imidazole derivatives.
Propiedades
Número CAS |
139261-80-6 |
|---|---|
Fórmula molecular |
C13H15Cl2N3O2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
ethyl 2-(4-chloroanilino)-5-methyl-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O2.ClH/c1-3-19-12(18)11-8(2)15-13(17-11)16-10-6-4-9(14)5-7-10;/h4-7H,3H2,1-2H3,(H2,15,16,17);1H |
Clave InChI |
RMHKKLAZNGUKRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=N1)NC2=CC=C(C=C2)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


